(2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid

Catalog No.
S12994215
CAS No.
M.F
C9H6BrNO4
M. Wt
272.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid

Product Name

(2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid

IUPAC Name

3-(4-bromo-2-nitrophenyl)prop-2-enoic acid

Molecular Formula

C9H6BrNO4

Molecular Weight

272.05 g/mol

InChI

InChI=1S/C9H6BrNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1-5H,(H,12,13)

InChI Key

KPPLDWZFIDADCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])C=CC(=O)O

The compound (2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid, also known as 4-bromo-2-nitrophenylacrylic acid, features a unique structure characterized by a prop-2-enoic acid backbone with a 4-bromo-2-nitrophenyl substituent. This compound is notable for its potential applications in medicinal chemistry and materials science due to its distinct electronic and steric properties. The presence of both bromine and nitro groups enhances its electrophilic character, making it a candidate for various

The chemical reactivity of (2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid can be attributed to the following types of reactions:

  • Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, facilitating electrophilic substitution on the aromatic ring.
  • Nucleophilic Addition: The double bond in the prop-2-enoic acid moiety can undergo nucleophilic addition, allowing for further functionalization.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in various applications.

These reactions are significant in synthetic organic chemistry, enabling the modification of the compound for specific applications.

Research indicates that (2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid exhibits various biological activities. Its structural characteristics suggest potential anti-inflammatory and anticancer properties. Studies utilizing computational methods have predicted its biological activity spectrum, indicating possible interactions with biological targets such as enzymes and receptors involved in disease pathways .

The synthesis of (2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid can be achieved through several methods:

  • Aldol Condensation: This method involves the reaction of an appropriate aldehyde with a ketone under basic conditions to form the desired product.
  • Michael Addition: The compound can be synthesized via a Michael addition reaction, where a nucleophile attacks the α,β-unsaturated carbonyl compound.
  • Direct Bromination and Nitration: Starting from phenylacrylic acid derivatives, bromination and nitration can be performed sequentially to introduce the bromine and nitro groups.

These methods provide flexibility in synthesizing derivatives with varying properties.

(2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid has several applications across different fields:

  • Medicinal Chemistry: Due to its potential biological activities, it may serve as a lead compound for developing new drugs targeting inflammation or cancer.
  • Material Science: Its unique structure allows it to be used in creating polymers or as a precursor for advanced materials.
  • Agricultural Chemistry: The compound may have applications as a pesticide or herbicide, given its chemical reactivity.

Interaction studies using computational tools such as molecular docking have been conducted to predict how (2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid interacts with various biological macromolecules. These studies help elucidate its mechanism of action and identify potential therapeutic targets .

Several compounds share structural similarities with (2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid, including:

Compound NameStructure FeaturesUnique Aspects
4-Nitrophenylacrylic AcidNitro group on phenyl ringCommonly used in polymerization reactions
4-Bromophenylacrylic AcidBromine substituent on phenyl ringExhibits distinct electrophilic properties
3-(4-Bromo-phenyl)acrylic AcidSimilar structure but lacks nitro groupMay have different biological activity

The uniqueness of (2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid lies in its combination of both bromine and nitro groups, which enhances its reactivity and potential biological activity compared to other similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

270.94802 g/mol

Monoisotopic Mass

270.94802 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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